

BI 689648 as a selective aldosterone synthase inhibitor

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Compound of Interest		
Compound Name:	BI 689648	
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BI 689648: A Selective Aldosterone Synthase Inhibitor

A Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of **BI 689648**, a novel and highly selective aldosterone synthase inhibitor (ASI). It details the compound's mechanism of action, preclinical data, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Selective Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, is a crucial regulator of blood pressure, volume, and electrolyte balance.[1][2] Its synthesis is primarily controlled by the renin-angiotensin-aldosterone system (RAAS).[2] However, excessive aldosterone levels can lead to deleterious effects on the cardiovascular and renal systems, including the promotion of fibrosis, inflammation, and vascular remodeling, contributing to conditions like resistant hypertension and heart failure.[1][3]

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps in aldosterone production. Inhibiting this enzyme presents a direct therapeutic strategy to reduce aldosterone levels. A significant challenge in developing ASIs is achieving





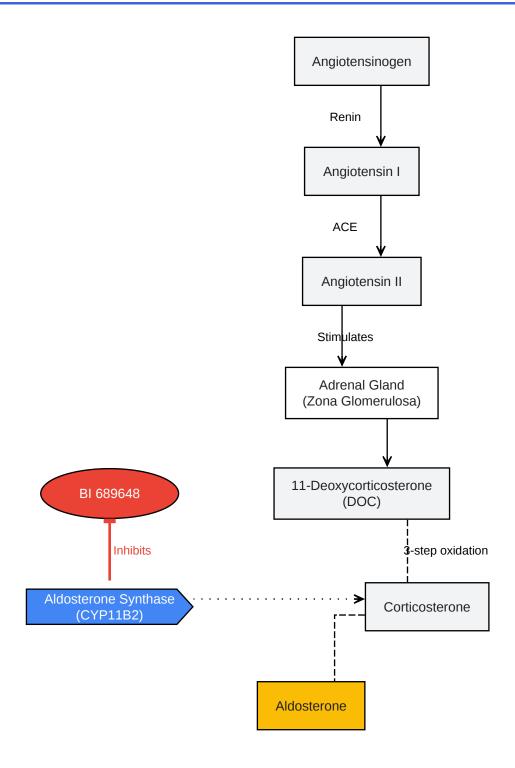


selectivity over cortisol synthase (CS), encoded by the CYP11B1 gene, which is responsible for cortisol production. The two enzymes share 93% sequence homology, making selective inhibition difficult. Lack of selectivity can lead to adrenal insufficiency by suppressing cortisol, a liability that has hindered the development of previous ASIs like LCI699. **BI 689648** was developed as a highly selective ASI to overcome this limitation.

Mechanism of Action

BI 689648 is a potent and competitive inhibitor of aldosterone synthase (CYP11B2). This enzyme catalyzes the final three-step conversion of 11-deoxycorticosterone (DOC) to aldosterone. By selectively binding to and inhibiting CYP11B2, **BI 689648** effectively blocks the production of aldosterone, without significantly affecting the synthesis of cortisol by CYP11B1.





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Aldosterone synthesis pathway and the inhibitory action of BI 689648.

Preclinical Profile of BI 689648

The preclinical evaluation of **BI 689648** was conducted using cynomolgus monkey-based models, which are considered more predictive for clinical success in humans than rodent



models due to higher enzymatic homology.

BI 689648 demonstrates high potency against aldosterone synthase (CYP11B2) and a superior selectivity profile compared to other inhibitors such as FAD286 and LCI699. The in vitro IC50 values highlight its minimal activity against cortisol synthase (CYP11B1), which is critical for avoiding cortisol suppression.

Compound	CYP11B2 (AS) IC50 (nM)	CYP11B1 (CS) IC50 (nM)	Selectivity Factor (CS IC50 / AS IC50)
BI 689648	2.0 - 2.1	300 - 310	~150-fold
FAD286	2.5 - 3.0	90 - 94	~38 to 40-fold
LCI699	10	80	~8-fold
Data sourced from			

Data sourced from references.

In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, **BI 689648** proved to be highly selective. It effectively suppressed aldosterone production without significantly impacting cortisol levels, a key differentiator from less selective compounds. The in vivo selectivity of **BI 689648** was found to be over 20-fold greater than that of FAD286 and LCI699.

Furthermore, **BI 689648** demonstrated a minimal effect on the steroid precursors 11-deoxycorticosterone (DOC) and 11-deoxycortisol (11-DC). Appreciable changes in these precursors were observed only at plasma concentrations more than 1000-fold its aldosterone EC50, indicating a wide therapeutic window before off-target effects on CYP11B1 become apparent.

Following oral administration in cynomolgus monkeys, **BI 689648** exhibits good bioavailability.

Species	Dose (Oral)	Peak Plasma Concentration (Cmax)
Cynomolgus Monkey	5 mg/kg	~500 nM
Data sourced from references.		



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **BI 689648**.

- Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
- Methodology:
 - Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys were used as a physiologically relevant source of CYP11B1 and CYP11B2 enzymes, cofactors, and activities.
 - Assay Format: The assay was conducted in a 96-well plate format.
 - Procedure: A mixture of the concentrated adrenal gland homogenate and the respective enzyme substrate was added to various dilutions of the test compound (e.g., BI 689648).
 - Analysis: Following incubation, the production of either aldosterone (for CYP11B2 activity)
 or cortisol (for CYP11B1 activity) was measured.
 - Calculation: IC50 values were calculated by fitting the concentration-response data to a standard inhibition curve. The selectivity factor was then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
- Objective: To evaluate the in vivo pharmacodynamic effects and selectivity of aldosterone synthase inhibitors.
- Methodology:
 - Animal Model: The study utilized healthy, conscious, non-chaired cynomolgus monkeys. A
 cohort of animals was used across multiple studies with a minimum 2-week washout
 period between treatments.
 - Dosing: Monkeys were randomized into groups to receive single oral doses of either vehicle control or the test ASI (BI 689648, FAD286, or LCI699) at ranges from 0.003 mg/kg to 10 mg/kg.

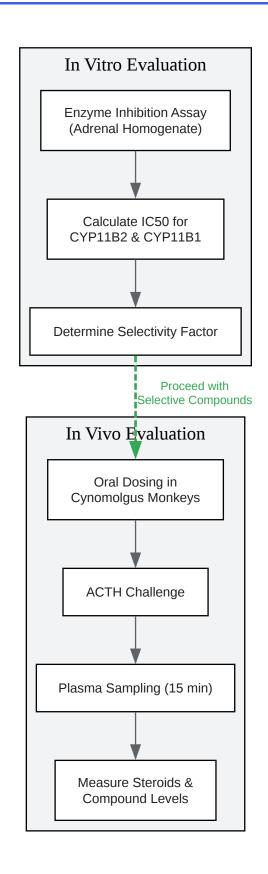






- ACTH Challenge: To stimulate adrenal steroid production, a maximal dose of ACTH was administered.
- Sample Collection: Blood samples were collected 15 minutes after the ACTH challenge,
 which corresponds to the time of maximal aldosterone and cortisol production.
- Analysis: Plasma concentrations of aldosterone, cortisol, steroid precursors (11-DOC, 11-DC), and the test compound were measured.
- Endpoint: In vivo effective concentrations (EC values) for aldosterone and cortisol inhibition were derived by aggregating data across studies and using curve-fitting analysis.





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Preclinical evaluation workflow for aldosterone synthase inhibitors.



Conclusion

BI 689648 is a novel aldosterone synthase inhibitor characterized by its high potency and, most critically, its exceptional selectivity for CYP11B2 over CYP11B1. Preclinical data from primate models, which are highly relevant to human physiology, demonstrate a robust and selective reduction in aldosterone with a wide safety margin before any effect on cortisol synthesis is observed. This profile suggests that **BI 689648** represents a significant advancement over previous ASIs and holds considerable potential for clinical success in treating cardiometabolic diseases driven by excess aldosterone.

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